4-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c29-24(23-7-4-16-32-23)28-13-10-19-8-9-22(17-20(19)18-28)27-25(30)26(11-14-31-15-12-26)21-5-2-1-3-6-21/h1-9,16-17H,10-15,18H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFDWLXHPYQTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide represents a complex molecular structure with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, focusing on its antimicrobial and anti-proliferative effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiophene derivatives and the coupling with tetrahydroisoquinoline frameworks. The general synthetic pathway can be summarized as follows:
- Formation of Thiophene Derivative : Thiophene-2-carbonyl chloride is synthesized from thiophene using oxalyl chloride.
- Coupling Reaction : The thiophene derivative is then coupled with tetrahydroisoquinoline derivatives to form the target compound.
- Purification : The product is purified using column chromatography.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing thiophene moieties exhibit significant antimicrobial properties. For instance:
- Activity Against Bacteria : Compounds similar to the target molecule have shown marked activity against Gram-positive bacteria and moderate activity against Gram-negative strains like Escherichia coli. This suggests that the presence of the thiophene ring may enhance antibacterial potency .
- Antifungal Properties : However, many thiophene derivatives have been reported to be less effective against fungal strains .
Anti-proliferative Activity
The anti-proliferative effects of the compound have been evaluated in various cancer cell lines:
- Cell Lines Tested : Notable activity has been observed in HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values reported below 25 μM for certain derivatives .
- Mechanism of Action : Molecular docking studies suggest that these compounds may interact with critical cellular targets such as cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .
Study 1: Antimicrobial Evaluation
A recent study evaluated a series of thiophene-linked compounds for their antimicrobial activity against a panel of pathogens. The results indicated that certain derivatives exhibited potent antibacterial effects, particularly against Staphylococcus aureus and Streptococcus pneumoniae, while showing minimal antifungal activity .
Study 2: Anti-cancer Activity
In another investigation focusing on anti-cancer properties, the compound was tested alongside other thiophene derivatives. The results revealed that several compounds demonstrated significant inhibition of cell proliferation in HepG-2 and MCF-7 cells. The study utilized both in vitro assays and molecular modeling to predict binding affinities to CDK2, supporting the hypothesis of targeted anti-cancer activity .
Data Tables
| Activity Type | Tested Compounds | Target Organisms/Cell Lines | IC50 Values (μM) |
|---|---|---|---|
| Antimicrobial | Thiophene Derivatives | E. coli, S. aureus | < 25 |
| Anti-proliferative | 4-phenyl Compound | HepG-2, MCF-7 | < 25 |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The target compound shares structural homology with three analogs documented in recent literature. Key differences in substituents and functional groups influence their physicochemical properties and hypothetical biological behaviors.
Structural Analog 1: 4-(4-Methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide
- Substituents : A 4-methoxyphenyl group replaces the phenyl ring at the pyran position, introducing electron-donating methoxy functionality. The propylsulfonyl group substitutes the thiophene-2-carbonyl, increasing polarity and hydrogen-bond acceptor capacity.
- Implications : The sulfonyl group may enhance solubility compared to the thiophene carbonyl but could reduce membrane permeability due to higher hydrophilicity. The methoxy group may improve metabolic stability by reducing oxidative degradation .
Structural Analog 2: 4-(2-Chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Substituents : A 2-chlorophenyl and 4-fluorophenyl group introduce halogen atoms, while a thioxo (sulfur-containing) group replaces the carbonyl oxygen.
- The thioxo group may alter binding kinetics via weaker hydrogen bonding compared to carbonyls, though sulfur’s polarizability could strengthen hydrophobic interactions .
Structural Analog 3: 4-Phenyl-N-(4-(thiazol-2-yloxy)benzyl)tetrahydro-2H-pyran-4-carboxamide
- Substituents: A thiazole ring linked via an oxygen atom to a benzyl group replaces the tetrahydroisoquinoline-thiophene system.
- However, the benzyl-thiazole linkage could increase molecular rigidity, affecting conformational flexibility during binding .
Data Tables and Research Findings
Table 1: Structural and Functional Comparison of Target Compound and Analogs
Key Findings:
Electron-Donating vs. Electron-Withdrawing Groups : Analog 1’s methoxy group (electron-donating) contrasts with the target’s phenyl (neutral) and Analog 2’s chloro/fluoro (electron-withdrawing), suggesting divergent effects on electronic environments and binding interactions.
Polarity and Solubility : The sulfonyl group in Analog 1 increases polarity, while the thiophene carbonyl in the target balances moderate hydrophilicity with aromaticity.
Halogen Effects : Analog 2’s chlorine and fluorine atoms may improve binding affinity via halogen bonding but could raise toxicity concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
